(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Overview

Description

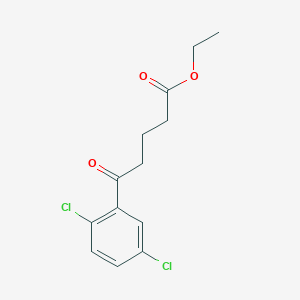

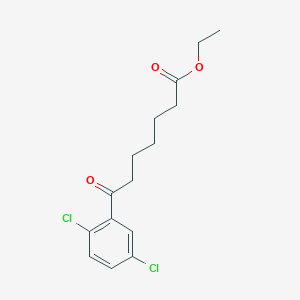

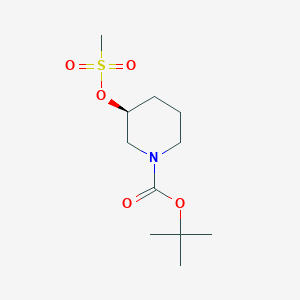

“(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 940890-90-4 . It has a molecular weight of 279.36 . The compound is typically stored in a refrigerator and has a physical form of a white to yellow solid .

Molecular Structure Analysis

The molecular formula of this compound is C11H21NO5S . It has a mono-isotopic mass of 279.114044 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 407.2±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.9±3.0 kJ/mol, and it has a flash point of 200.1±25.7 °C . The compound has a molar refractivity of 67.2±0.4 cm3, and its polar surface area is 81 Å2 .Scientific Research Applications

Synthesis and Application in Drug Development

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it is crucial in the synthesis of Vandetanib, a medication used for certain types of cancer. The compound is synthesized through processes like acylation, sulfonation, and substitution, with a total yield of 20.2% in a specific study (Wang, Wang, Tang, & Xu, 2015). Similarly, it acts as an important intermediate in the synthesis of Crizotinib, another cancer drug, with a total yield of 49.9% in the production of a related compound (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Involvement in Molecular Structure Studies

The compound is also used in molecular structure studies. For example, the reaction of a related compound led to the formation of a title compound with a 1-methyl-1H-pyrazol-5-yl substituent, aiding in understanding the molecular orientation and interactions (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009). X-ray studies of similar compounds reveal molecular packing driven by strong O-H...O=C hydrogen bonds, offering insights into molecular structures (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Role in the Synthesis of Small Molecule Anticancer Drugs

Moreover, this compound-related compounds serve as intermediates in the synthesis of small molecule anticancer drugs. One study established a method for synthesizing a related compound with a high total yield of 71.4%, demonstrating its importance in developing anticancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Usage in Organic Chemistry Research

This chemical also finds applications in organic chemistry research, aiding in the preparation of structurally diverse small molecules. It's been used to synthesize sedridine, ethylnorlobelol, and coniine in a stereoselective manner (Passarella, Barilli, Belinghieri, Fassi, Riva, Sacchetti, Silvani, & Danieli, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other molecules in the environment.

Biochemical Analysis

Biochemical Properties

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain esterases and proteases, where it acts as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. The nature of these interactions is often characterized by the formation of covalent or non-covalent bonds, leading to changes in enzyme activity and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time, depending on factors such as stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. In vivo studies have indicated that the compound may undergo metabolic degradation, leading to the formation of various metabolites. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying effects observed at different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, it may induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed in studies, where specific dosages are required to elicit significant biological responses. It is important to carefully monitor and adjust the dosage of this compound in animal studies to avoid potential toxicity and ensure accurate assessment of its effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions result in the formation of water-soluble metabolites that can be excreted from the body. The metabolic pathways of this compound also influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and overall biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum. Its localization can impact its activity and function, as it may interact with specific biomolecules within these compartments. For example, nuclear localization of this compound may facilitate its interaction with transcription factors and other regulatory proteins, influencing gene expression and cellular responses .

properties

IUPAC Name |

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAZHMYDLUILKR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647332 | |

| Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

940890-90-4 | |

| Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.